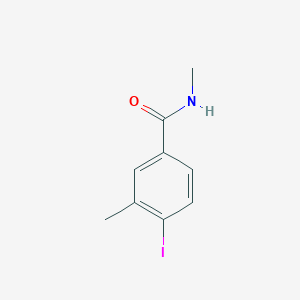

4-iodo-N,3-dimethylbenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a class of organic compounds that have attracted considerable interest in various fields, most notably in medicinal chemistry and materials science. The introduction of a halogen atom onto the benzamide framework can significantly alter the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. This modification can influence how the molecule interacts with biological targets or participates in chemical reactions.

The nature of the halogen (fluorine, chlorine, bromine, or iodine) plays a critical role. Iodine, as seen in 4-iodo-N,3-dimethylbenzamide, is the largest and most polarizable of the common halogens. This property makes the carbon-iodine bond relatively weak and susceptible to cleavage, a feature expertly exploited in cross-coupling reactions. Research into halogenated benzamides often involves the synthesis of isomeric libraries to study how the position and type of halogen affect crystal packing, intermolecular interactions (such as halogen bonding), and biological activity. doi.org For instance, studies on various halogenated benzamide derivatives have demonstrated their potential as radioligands for imaging dopamine (B1211576) D2-like receptors. sigmaaldrich.com Furthermore, the development of catalytic systems, such as those using iridium or organic photoredox catalysts, has advanced the selective halogenation of benzamide substrates, highlighting the ongoing innovation in this area. nih.gov

Significance of the Benzamide Scaffold in Contemporary Chemical Research

The benzamide scaffold is a privileged structure in modern chemical and pharmaceutical research. It consists of a benzene (B151609) ring attached to an amide functional group. This motif is present in a wide array of biologically active compounds and approved pharmaceutical agents. The amide bond is a key structural feature in peptides and proteins, and its presence in small molecules can facilitate hydrogen bonding interactions with biological receptors.

The versatility of the benzamide core allows for extensive chemical modification at various positions on the aromatic ring and on the amide nitrogen, enabling chemists to fine-tune the properties of the molecule to achieve desired effects. This has led to the development of benzamide-based compounds with a broad spectrum of therapeutic applications, including as anticancer agents that inhibit the PD-1/PD-L1 interaction, and as selective TYK2 inhibitors for autoimmune diseases. a2bchem.com The benzamide structure is also integral to the design of antagonists for receptors like the P2X7 receptor, where modifications to the scaffold are explored to improve drug-like properties. chemicalbook.com

Overview of Key Research Areas Pertaining to this compound

Research specifically concerning this compound centers on its utility as a synthetic intermediate. Its chemical identity is defined by its CAS number, 1259323-74-4. chemsrc.com While it may be investigated for its own biological properties, its primary role reported in chemical literature is that of a molecular building block.

The key to its utility lies in the reactivity of the C-I bond. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the benzamide ring. The presence of the methyl group at the 3-position and the N-methyl group can influence the molecule's conformation and solubility.

Synthesis of this compound itself can be achieved through established organic chemistry methods. A common approach is the direct iodination of N,3-dimethylbenzamide using an electrophilic iodine source like N-iodosuccinimide (NIS). Another potential route involves a Sandmeyer reaction starting from an appropriately substituted aniline.

The primary research applications are therefore in the construction of more elaborate molecules for the pharmaceutical or agrochemical industries. For example, it could be used as a precursor in the synthesis of compounds where the iodine is replaced by a more complex substituent designed to interact with a specific biological target.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1259323-74-4 a2bchem.comchemsrc.com |

| Molecular Formula | C₉H₁₀INO nih.gov |

| Molecular Weight | 275.09 g/mol |

| Melting Point | 95-97 °C |

| Solubility | Soluble in DMSO |

Note: Data compiled from chemical supplier and database information.

Table 2: Potential Research Applications and Reactions

| Application / Reaction Type | Description |

| Synthetic Building Block | Used as a precursor in multi-step organic synthesis to create more complex molecules. |

| Pharmaceutical Intermediate | Potential starting material for the synthesis of active pharmaceutical ingredients (APIs). |

| Suzuki Coupling | Palladium-catalyzed reaction with a boronic acid or ester to form a new carbon-carbon bond, replacing the iodine atom. |

| Heck Coupling | Palladium-catalyzed reaction with an alkene to form a substituted alkene. |

| Nucleophilic Aromatic Substitution | The iodine atom can be replaced by various nucleophiles under specific reaction conditions. |

| Biochemical Probe | Can potentially be used in biochemical assays to study enzyme interactions. |

Note: These represent potential applications based on the chemical structure of the compound.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLANOQGBDOSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Iodo N,3 Dimethylbenzamide

Reactivity of the Aryl Iodide Moiety

The presence of an iodine atom on the aromatic ring is a key feature influencing the reactivity of 4-iodo-N,3-dimethylbenzamide. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in various reactions.

Nucleophilic Substitution Reactions at the Iodine Center

The iodine atom in this compound can be displaced by a variety of nucleophiles. smolecule.com These substitution reactions allow for the introduction of different functional groups onto the aromatic ring. For instance, nucleophiles such as amines, thiols, or alkyl groups can replace the iodine atom to form new substituted benzamides. The efficiency of these reactions can be influenced by the reaction conditions and the nature of the nucleophile.

In a study by Cohen, the reaction of o-iodo-N,N-dimethylbenzamide with cuprous chloride in dimethylformamide (DMF) was investigated. The addition of benzoic acid led to the formation of N,N-dimethylbenzamide and the substituted product, o-chloro-N,N-dimethylbenzamide. researchgate.netrug.nl Increasing the concentration of benzoic acid favored the formation of N,N-dimethylbenzamide, while the addition of cupric chloride increased the yield of the chloro-substituted product. researchgate.netrug.nl This suggests a competitive process between protonation and substitution.

Participation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Ullmann)

The aryl iodide moiety of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form biaryl compounds. The iodine substituent in this compound facilitates this type of functionalization due to its reactivity in metal-catalyzed reactions. A study on electron-catalyzed cross-coupling reactions demonstrated that aryl iodides can react with arylzinc reagents to produce biaryls. nih.govimec-publications.be

Sonogashira Coupling: This reaction, also typically catalyzed by palladium and a copper co-catalyst, allows for the coupling of terminal alkynes with aryl halides. The high reactivity of the carbon-iodine bond in this compound would make it a suitable partner in such transformations, leading to the formation of arylalkynes.

Ullmann Condensation: This copper-catalyzed reaction is traditionally used for the formation of biaryl ethers, thioethers, and N-aryl amines. The reaction of o-iodo-N,N-dimethylbenzamide with CuCl in DMF has been studied, suggesting the involvement of organocopper(III) intermediates. researchgate.netrug.nlscispace.com The mechanism is proposed to proceed via oxidative addition of the carbon-halogen bond to the copper(I) catalyst. researchgate.netrug.nlscispace.comshu.ac.uk

The following table summarizes the participation of aryl halides in various cross-coupling reactions:

| Reaction Name | Catalyst | Reactant | Product |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl halide, Arylboronic acid | Biaryl |

| Sonogashira | Palladium, Copper | Aryl halide, Terminal alkyne | Arylalkyne |

Reductive Dehalogenation Processes

The iodine atom of this compound can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This process can be achieved using various reducing agents. For example, palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, which can lead to dehalogenation. mdpi.com Photoredox catalysis has also been employed for the reductive dehalogenation of aryl halides. acs.org In some instances, iodo derivatives have shown a greater tendency for dehalogenation under certain reaction conditions compared to their bromo or chloro counterparts. mdpi.com

Reactivity of the N,3-Dimethylamide Functional Group

The N,3-dimethylamide group in this compound also offers sites for chemical transformations, although it is generally less reactive than the aryl iodide moiety.

Amidation Reactions and Amide Bond Transformations

The amide bond itself can be subject to transformation. Transamidation, the exchange of the amine portion of an amide, can be achieved under certain catalytic conditions. For example, imidazolium (B1220033) chloride has been shown to be an efficient catalyst for the transamidation of N,N-dimethylbenzamide with various amines. mdpi.com Amides can also be synthesized from the corresponding acid chloride and amine. doi.orgrsc.org For instance, N,N-dimethylbenzamide can be prepared by reacting benzoyl chloride with dimethylamine.

A study on the direct amidation of carboxylic acids with amine-boranes found that reacting benzoic acid with dimethylamine-borane in xylenes (B1142099) at reflux gave a near-quantitative yield of N,N-dimethylbenzamide. purdue.edu

Functionalization at the Amide Nitrogen and Carbonyl Oxygen

The amide group can direct C-H activation at the ortho position of the benzene (B151609) ring. sci-hub.seresearchgate.net This strategy allows for the introduction of various functional groups at the position adjacent to the amide. Ruthenium(II) catalysts have been used for the amide-directed 1,4-addition of the ortho C-H bond to maleimides. researchgate.net

Furthermore, the amide carbonyl group can undergo reactions such as reduction. The reduction of tertiary amides can be achieved using systems like an iridium catalyst with a silane (B1218182) reductant. frontiersin.org This process often proceeds through an N,O-silylacetal intermediate formed by hydrosilylation of the carbonyl bond. frontiersin.org

The reactivity of the amide nitrogen is also notable. While generally stable, the amide nitrogen can participate in tandem reactions under specific cross-coupling conditions, sometimes leading to the formation of spirocyclic or annulated products. researchgate.net

Reactivity with Nucleophilic Reagents (as observed in N,N-dimethylthiobenzamide analogs)

The reactivity of this compound with nucleophiles is primarily centered on the substitution of the iodine atom on the aromatic ring. While direct studies on this specific compound are limited, the behavior of analogous structures, such as the iodomethylate of N,N-dimethylthiobenzamide, provides significant insight. oup.com The iodine atom in aryl iodides is a good leaving group, facilitating nucleophilic aromatic substitution reactions, although typically this requires activation, for example, through metal catalysis. smolecule.com

In studies on the iodomethylate of N,N-dimethylthiobenzamide, various nucleophiles have been shown to react, leading to a range of products. oup.com For instance, reaction with sodium ethylmercaptide resulted in the substitution of the iodo group to form a mercaptol derivative. Similarly, potassium cyanide reacted to yield α-dimethylamino-α-methylthiobenzyl cyanide. oup.com

When primary amines are used as nucleophiles with the thiobenzamide (B147508) analog, the reaction proceeds to form benzamidine (B55565) hydroiodides, accompanied by the elimination of methyl mercaptan. oup.com Furthermore, reactions with diamines like o-phenylenediamine (B120857) can lead to the formation of heterocyclic compounds, such as 2-phenylbenzimidazole, through a condensation reaction that eliminates both methyl mercaptan and dimethylamine. oup.com These examples highlight the potential of the iodo-substituted benzamide (B126) core to react with a variety of nucleophiles, leading to significant structural modifications.

Table 1: Reactivity of N,N-Dimethylthiobenzamide Iodomethylate with Nucleophiles

| Nucleophilic Reagent | Product Type | Reference |

|---|---|---|

| Sodium Ethylmercaptide | N,N-dimethylbenzamide methylethylmercaptol | oup.com |

| Potassium Cyanide | α-dimethylamino-α-methylthiobenzyl cyanide | oup.com |

| Primary Amines | Benzamidine hydroiodides | oup.com |

| o-Phenylenediamine (Diamine) | 2-Phenylbenzimidazole (Heterocycle) | oup.com |

Directed Ortho-Metallation and Palladation Reactivity of Benzamide Derivatives

The N,N-disubstituted amide group is a powerful directed metalation group (DMG) in organic synthesis. wikipedia.orgresearchgate.net This functionality allows for the regioselective deprotonation of the aromatic ring at the position ortho to the amide group. wikipedia.org In the case of this compound, the N-methyl amide group can direct a strong base, such as n-butyllithium (n-BuLi), to abstract a proton from one of the adjacent ortho positions (C2 or C6). wikipedia.orgresearchgate.net

The general mechanism involves the coordination of the lithium atom of the organolithium reagent to the oxygen atom of the amide, which acts as a Lewis base. wikipedia.org This brings the alkyl base into proximity with the ortho protons, facilitating deprotonation and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a new substituent specifically at the ortho position. Given the substitution pattern of this compound, metalation could potentially occur at either the C2 or C6 position. The presence of the methyl group at C3 might sterically hinder the C2 position, potentially favoring metalation at C6.

The iodo-substituent at the C4 position makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. In these reactions, a palladium catalyst facilitates the coupling of the aryl iodide with other organic molecules, like boronic acids or alkenes, to form new carbon-carbon bonds. rsc.org This reactivity is crucial for constructing more complex biaryl compounds or other elaborate molecular architectures.

Table 2: Potential Directed Reactions of this compound

| Reaction Type | Key Reagent | Intermediate/Product Type | Reference |

|---|---|---|---|

| Directed Ortho-Metallation (DoM) | n-Butyllithium (n-BuLi) | Aryllithium intermediate | wikipedia.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Biaryl compounds | |

| Heck Coupling | Palladium catalyst, Alkene | Substituted alkenes |

Oxidative and Reductive Transformations of Substituents on the Benzamide Ring

The substituents on the this compound ring—the iodo group and the methyl group—can undergo various oxidative and reductive transformations.

The iodine atom, being a halogen, can exist in multiple oxidation states. Studies on related 2-iodobenzamides have shown that the monovalent iodine can be oxidized to form hypervalent iodine species (trivalent and pentavalent). beilstein-journals.org This transformation is typically achieved using strong oxidizing agents like Oxone®. beilstein-journals.org These hypervalent iodine compounds are valuable as they can themselves act as catalysts for other oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. beilstein-journals.org

The methyl group attached to the aromatic ring at the C3 position is susceptible to oxidation under strong conditions to form a carboxylic acid. This is a common transformation for alkyl groups on an aromatic ring.

Regarding reduction, the carbon-iodine bond can be reduced to a carbon-hydrogen bond, effectively removing the iodine substituent. This can be accomplished through various methods, including catalytic hydrogenation or using reducing agents. The amide functional group itself can also be reduced, though this typically requires powerful reducing agents like lithium aluminum hydride (LiAlH4), which would convert the amide to an amine.

Table 3: Potential Oxidative and Reductive Transformations

| Transformation | Substituent | Typical Reagent | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Iodo group (C4) | Oxone® | Hypervalent iodine species | beilstein-journals.org |

| Oxidation | Methyl group (C3) | Strong oxidizing agent (e.g., KMnO4) | Carboxylic acid | studymind.co.uk |

| Reduction | Iodo group (C4) | Catalytic hydrogenation | Hydrogen | github.io |

| Reduction | Amide group | Lithium aluminum hydride (LiAlH4) | Amine | github.io |

Advanced Structural Characterization and Computational Chemistry Investigations

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are pivotal in delineating the structural features of 4-iodo-N,3-dimethylbenzamide. Vibrational, nuclear magnetic resonance, and electronic spectroscopy each offer a unique window into the molecule's characteristics.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Analysis

Vibrational analysis through Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy allows for the identification of functional groups and the characterization of bond vibrations within the molecule. For related benzamide (B126) structures, the FT-IR and FT-Raman spectra have been measured in the ranges of 400–4000 cm⁻¹ and 50–3500 cm⁻¹, respectively. researchgate.net A complete assignment of fundamental vibrational modes is achieved by comparing experimental data with theoretical calculations. researchgate.net

For instance, in similar N,N-dimethylbenzamide derivatives, characteristic infrared absorptions include a strong amide C=O stretching vibration typically observed around 1665 cm⁻¹. The O-H stretching in hydroxyl-substituted analogs appears as a broad band around 3275 cm⁻¹, while C-Br vibrations are seen near 1550 cm⁻¹. Phenyl ring stretching vibrations are typically observed in both IR and Raman spectra, with comparable intensities. researchgate.net In the case of 4-iodophenylcyanamide, a related structure, the FT-IR spectrum provides clear evidence for the formation of specific functional groups. researchgate.net These established assignments in analogous molecules provide a robust framework for interpreting the vibrational spectra of this compound.

Table 1: Key Infrared Absorptions in a Related Benzamide Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| O-H | 3275 |

| C=O | 1665 |

| C-Br | 1550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are instrumental in confirming the positions of the methyl and iodo groups on the benzamide scaffold. The chemical shifts observed in NMR spectra are sensitive to the electronic environment of the nuclei. For example, in N-acetyldihydrophenanthridines, conformational dynamics are observable on the NMR timescale, and two-dimensional exchange spectroscopy can be used to determine the rate constants for these conformational changes. pitt.edu

In related N,N-dimethylbenzamide compounds, the ¹H NMR signals for the N,N-dimethyl protons typically appear as a singlet between δ 2.90 and 3.10 ppm. Aromatic protons resonate in the range of δ 7.25–7.55 ppm. rsc.org In the ¹³C NMR spectrum, the carbonyl carbon (C=O) gives a characteristic signal around δ 168.5–170.0 ppm, while the N(CH₃)₂ carbons appear at approximately δ 35.5 and 39.7 ppm. rsc.org The chemical shifts of aromatic carbons are influenced by the substituents; for example, the heavy atom effect of iodine can cause downfield shifts in adjacent carbons. The use of techniques like 2D NMR (COSY, NOESY) can further clarify the spatial proximity of substituents.

Table 2: Representative NMR Spectral Data for a Substituted N,N-dimethylbenzamide

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.45–7.55 | multiplet |

| Hydroxyl-substituted aromatic H | 6.85–6.95 | multiplet |

| N,N-dimethyl H | 2.90–3.10 | singlet |

| C=O | 168.5 | - |

| Aromatic C-Br and C-OH | 128.3–132.1 | - |

| N(CH₃)₂ | 35.5, 39.7 | - |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions occurring within a molecule. An electron-donor-acceptor (EDA) complex between a dimsyl anion and an aryl halide has been shown to be supported by UV-Vis spectroscopy in studies of related compounds. iu.edu Theoretical analysis using time-dependent density functional theory (TD-DFT) can be employed to calculate the electronic absorption spectra and aid in the assignment of observed transitions. researchgate.net For similar benzamide derivatives, understanding the electronic transitions is crucial for applications in materials science, such as in the development of new dyes and optical materials. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Related Iodinated Aromatic Scaffolds

While a specific crystal structure for this compound is not detailed in the provided context, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Studies on related iodinated aromatic compounds and benzamide derivatives provide valuable comparative data. For instance, the crystal structures of dihaloiodate(I) salts of various amines have been determined using single-crystal X-ray diffraction, revealing details about hydrogen and halogen bonding. frontiersin.org Similarly, the structures of coordination compounds of benzamide with metal halides show that coordination typically occurs through the oxygen atom of the amide group. up.ac.za In N-acetyldihydrophenanthridines, X-ray crystallography has been used to verify conformational preferences predicted by computational methods. pitt.edu The crystal structure of a phenylalanine-based hypervalent iodine macrocycle demonstrates a bowl-like cavity formed by iodine atoms and carbonyl groups. beilstein-journals.org These studies highlight the power of X-ray diffraction in confirming molecular geometry and understanding intermolecular interactions in the solid state.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental techniques for investigating the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Prediction

DFT calculations are widely used to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of organic molecules. up.ac.za Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for these calculations. researchgate.net For related benzamide compounds, DFT calculations have been used to predict HOMO-LUMO energy gaps, which indicate chemical reactivity, and to analyze partial charges on atoms. For example, in 4-bromo-2-hydroxy-N,N-dimethylbenzamide, DFT calculations predicted a HOMO-LUMO gap of 4.8 eV and provided insights into the charge distribution across the molecule.

These computational approaches can also be used to simulate vibrational spectra, which aids in the assignment of experimental FT-IR and FT-Raman bands. researchgate.net Furthermore, DFT can be used to study reaction mechanisms, as demonstrated in the theoretical exploration of chemoselectivity in carbonylation reactions of iodoarenes. mdpi.com The combination of experimental data with DFT calculations provides a comprehensive understanding of the molecular structure and properties of this compound.

Table 3: DFT-Derived Electronic Properties for a Related Brominated Benzamide

| Parameter | Value |

| HOMO energy | -6.3 eV |

| LUMO energy | -1.5 eV |

| Dipole moment | 4.2 Debye |

Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential (MEP) Mapping

Computational quantum chemistry provides profound insights into the electronic structure and reactivity of molecules. For this compound, molecular orbital analysis and electrostatic potential mapping are crucial for understanding its chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

Density Functional Theory (DFT) calculations are commonly used to determine these orbital energies. For a closely related analog, 4-iodo-N,N-dimethylbenzamide, DFT calculations have provided specific energy values. iu.edu These values offer a strong basis for estimating the electronic characteristics of this compound. The HOMO is typically localized over the electron-rich aromatic ring and the amide group, while the LUMO is distributed across the molecule, including the antibonding orbitals of the carbonyl and phenyl groups. The energy gap helps to predict the molecule's susceptibility to electronic excitation and its potential to engage in charge transfer interactions with other species.

Table 1: Predicted Frontier Orbital Energies for a Benzamide Analog Data based on calculations for the closely related 4-iodo-N,N-dimethylbenzamide.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.61 iu.edu |

| LUMO Energy | 0.78 iu.edu |

| HOMO-LUMO Gap (ΔE) | 6.39 |

This interactive table summarizes the calculated HOMO and LUMO energies, from which the energy gap is derived.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amide group would also exhibit negative potential. Conversely, the amide proton (if present in a related primary or secondary amide) and the hydrogen atoms of the methyl groups would show regions of positive potential (blue). The iodine atom, due to the phenomenon of the "σ-hole," can present a region of positive electrostatic potential on its outermost surface, making it a potential halogen bond donor. researchgate.net

Conformational Analysis and Molecular Mechanics Modeling

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its interaction with biological targets. Conformational analysis, aided by molecular mechanics modeling, aims to identify the molecule's most stable spatial arrangements (conformers) and the energy barriers that separate them.

Molecular mechanics methods, such as the MMFF94 force field, are used to calculate the potential energy of a molecule as a function of its geometry. researchgate.net For this compound, the key degrees of freedom are the torsional angles involving the rotatable bonds. The most significant of these is the dihedral angle between the plane of the phenyl ring and the amide group. Computational studies on N,N-dimethylbenzamide and related structures have shown that the planar conformation, where the amide group is coplanar with the aromatic ring, is often energetically favored due to resonance stabilization between the amide lone pair and the ring's π-system. researchgate.net However, steric hindrance from the ortho-methyl group could induce a slight twist from perfect planarity.

A computational scan of the potential energy surface involves systematically rotating key bonds and calculating the energy at each step. This process reveals the low-energy conformers and the transition states that connect them. The results of such an analysis for this compound would likely confirm a preferred near-planar conformation, providing a foundational understanding of the molecule's shape in solution and its potential binding poses. plos.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, revealing localized bonds, lone pairs, and the stabilizing effects of electron delocalization. numberanalytics.comuni-muenchen.de This analysis is particularly useful for quantifying hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com

The stabilization energy associated with these donor-acceptor interactions is calculated using second-order perturbation theory, denoted as E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In this compound, several key hyperconjugative interactions would be expected:

n → π* Interactions: Delocalization of electron density from the lone pairs (n) of the carbonyl oxygen and the amide nitrogen into the antibonding π* orbitals of the aromatic ring. This interaction is fundamental to the resonance stabilization between the amide group and the phenyl ring.

π → π* Interactions: Intramolecular charge transfer between the π orbitals of the phenyl ring and the π* orbitals of the carbonyl group.

σ → σ* Interactions: Weaker interactions involving the sigma bonds of the molecule.

Table 2: Representative Hyperconjugative Interactions and Stabilization Energies (E(2)) from NBO Analysis This table presents hypothetical but chemically plausible interactions for this compound, based on principles from NBO analysis of similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | ~40-60 | Resonance in amide group |

| LP (1) N | π* (Aryl C-C) | ~5-15 | Amide-ring conjugation |

| LP (2) O | σ* (C-N) | ~2-5 | Hyperconjugation |

This interactive table illustrates the types of data generated from an NBO analysis, quantifying the strength of key electronic delocalizations.

Application of Machine Learning in Computational Chemical Studies for Benzamide Derivatives

In recent years, machine learning (ML) has become an indispensable tool in computational chemistry and drug discovery, particularly for developing Quantitative Structure-Activity Relationship (QSAR) models. dntb.gov.ua QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While traditional QSAR models often rely on linear regression, ML algorithms can capture complex, non-linear relationships, leading to more robust and predictive models. mdpi.com

For benzamide derivatives, ML-based QSAR can be applied to predict various properties, including receptor binding affinity, enzyme inhibition, and pharmacokinetic profiles. researchgate.netresearchgate.net The process involves several key steps:

Data Collection: Assembling a dataset of benzamide derivatives with experimentally measured biological activities.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, including its topological, electronic, and steric properties.

Model Training and Validation: Using ML algorithms—such as Support Vector Machines (SVM), Random Forests (RF), and Gradient Boosting (e.g., XGBoost)—to train a model on a subset of the data. mdpi.com The model's predictive power is then evaluated on an independent test set.

Interpretation: Analyzing the model to identify the key molecular features (descriptors) that are most influential in determining the biological activity.

Studies on various inhibitors, including those with benzamide scaffolds, have demonstrated the high predictive accuracy of ML models. mdpi.comtandfonline.com Performance metrics such as the Area Under the Curve (AUC) for classification models and the squared correlation coefficient (R²) for regression models are used to assess model quality.

Table 3: Example Performance of Machine Learning Models in Activity Prediction for Inhibitors Data based on a study of HIV-1 inhibitors, illustrating the predictive power of various ML algorithms applicable to derivatives like benzamides. mdpi.com

| Model | Accuracy (Test Set) | AUC | Net Gain (at 0.90 threshold) |

|---|---|---|---|

| Support Vector Machine (SVM) | - | 0.91 | 0.67 |

| Random Forest (RF) | 0.85 | 0.92 | 0.98 |

| XGBoost | 0.85 | - | 0.86 |

This interactive table summarizes the performance metrics of different machine learning models, showcasing their effectiveness in predicting molecular activity.

By leveraging large datasets, ML-driven QSAR can accelerate the discovery of novel benzamide derivatives with desired therapeutic properties, guiding synthesis efforts toward the most promising candidates.

Mechanistic Studies of Biological Interactions and Molecular Recognition Non Clinical Focus

Investigation of Binding Affinity to Specific Biological Targets

The interaction of a compound with biological macromolecules is fundamental to its pharmacological profile. For 4-iodo-N,3-dimethylbenzamide and related structures, research has focused on their binding to proteins, specific receptors, and pigments like melanin (B1238610).

While specific protein-ligand interaction studies for this compound are not extensively detailed in the public domain, the broader class of iodinated benzamides is known to interact with various proteins. These interactions are often driven by a combination of hydrophobic and electrostatic forces. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its protein target. The amide functional group is a classic hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex. The N,3-dimethyl substitution on the benzamide (B126) scaffold of the target compound would influence its conformational preferences and steric interactions within a protein's binding pocket, thereby modulating its binding affinity and specificity compared to other benzamide analogs.

Substituted benzamides have been widely investigated for their affinity to various receptors, particularly sigma (σ) receptors and dopamine (B1211576) receptors, which are implicated in a range of neurological processes.

Sigma Receptor Binding:

Analogs of this compound have demonstrated notable affinity for sigma receptors. For instance, the radioiodinated compound N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been characterized as a high-affinity ligand for both σ-1 and σ-2 receptor subtypes. nih.gov Competition binding studies in MCF-7 breast tumor cells, which express sigma receptors, revealed high-affinity binding with Ki values of 4.6 nM against haloperidol (B65202) (a known sigma ligand) and 56 nM against DTG (another sigma ligand). nih.gov Scatchard analysis of this compound in the same cell line showed saturable binding with a dissociation constant (Kd) of 26 nM. nih.gov These findings suggest that the 4-iodobenzamide (B1293542) core is a key pharmacophore for sigma receptor recognition. It is plausible that this compound also exhibits affinity for these receptors, although specific binding data is not available.

Dopamine Receptor Affinity:

| Compound | Receptor | Cell Line | Ki (nM) vs. Haloperidol | Ki (nM) vs. DTG | Kd (nM) |

|---|---|---|---|---|---|

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (σ-1 and σ-2) | MCF-7 | 4.6 | 56 | 26 |

A significant body of research has highlighted the strong affinity of iodinated benzamides for melanin, the pigment found in skin, hair, and eyes, as well as in melanoma tumors. criver.com This property has been exploited for the development of radiolabeled benzamides as imaging agents for melanoma.

A notable example is N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA), which has been studied extensively. The binding of [¹²⁵I]BZA to synthetic melanin is a saturable and reversible process, indicating specific interactions. tandfonline.com Scatchard analysis of this binding revealed the presence of two distinct binding sites with different association constants (K_a_): a high-affinity site (K_a1_ = 3.9 ± 1.9 x 10⁶ M⁻¹) and a low-affinity site (K_a2_ = 2.9 ± 0.9 x 10⁴ M⁻¹). tandfonline.com The binding mechanism is thought to involve both electrostatic forces, as evidenced by the influence of the ionic environment, and hydrophobic interactions. tandfonline.com Given the shared 4-iodobenzamide core, it is highly probable that this compound also possesses a significant affinity for melanin.

| Compound | Binding Site | Association Constant (Ka) (M⁻¹) |

|---|---|---|

| N-(2-diethylaminoethyl)-4-iodobenzamide | High-affinity | 3.9 ± 1.9 x 10⁶ |

| Low-affinity | 2.9 ± 0.9 x 10⁴ |

Elucidation of Enzymatic Reaction Mechanisms Involving Benzamide Derivatives

Benzamide derivatives can also interact with enzymes, either as substrates or inhibitors. Understanding these interactions is crucial for elucidating their potential biological effects.

Tyrosinase is a key enzyme in the biosynthesis of melanin. Inhibitors of this enzyme are of interest for applications in cosmetics and as potential therapeutics for hyperpigmentation disorders. Several studies have demonstrated that N-substituted benzamide derivatives can act as potent tyrosinase inhibitors.

For example, a series of N-benzylbenzamide derivatives have been shown to effectively inhibit the oxidation of L-DOPA catalyzed by mushroom tyrosinase. consensus.app One of the most potent compounds in this series, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, exhibited an IC₅₀ value of 2.2 µM. tandfonline.comconsensus.app The structure-activity relationship studies within this class of compounds suggest that the number and position of hydroxyl groups on the aromatic rings are critical for inhibitory activity. While direct tyrosinase inhibition data for this compound is not available, the findings for related benzamide structures indicate a potential for this compound to interact with and possibly inhibit tyrosinase, depending on its ability to fit into the enzyme's active site and interact with key residues.

| Compound | IC₅₀ (µM) |

|---|---|

| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | 2.2 |

| Kojic Acid (Reference Inhibitor) | ~16.8 |

The cellular metabolism of a compound can significantly influence its biological activity and mechanism of action. In the case of some iodinated benzamides, cellular reducing systems play a critical role in their bioactivation. A key example is the prodrug 4-iodo-3-nitrobenzamide (B1684207).

In tumor cells, 4-iodo-3-nitrobenzamide is transiently reduced to the highly reactive 4-iodo-3-nitrosobenzamide. nih.gov This reduction is carried out by cellular reductases and is a critical step in the compound's tumoricidal activity. nih.gov The nitroso intermediate is a potent inactivator of poly(ADP-ribose) polymerase (PARP) through the ejection of zinc from the enzyme's zinc finger domains. nih.gov The final, less toxic reduction product is 4-iodo-3-aminobenzamide. nih.gov Interestingly, this metabolic activation appears to be selective for tumor cells, which is attributed to differences in the cellular reducing environment compared to non-malignant cells. spandidos-publications.com The process can be enhanced by depleting cellular glutathione (B108866) (GSH) with buthionine sulfoximine, which suggests the involvement of GSH in the detoxification of the nitroso intermediate. nih.gov This example highlights how the interplay between a substituted iodobenzamide and cellular reducing systems can lead to a specific mechanism of action. While this compound does not have a nitro group, this case study demonstrates the importance of considering cellular metabolism when evaluating the biological interactions of this class of compounds.

Structure-Activity Relationship (SAR) Studies in the Context of Biological Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For benzamide derivatives, including this compound, SAR analysis dissects the contribution of each substituent and the core scaffold to target binding and reactivity.

The identity and position of a halogen substituent on the benzamide ring are critical determinants of biological activity. The iodine atom at the 4-position of this compound significantly influences its physicochemical properties and interaction with biological targets.

Halogens affect a molecule's lipophilicity, electronic character, and size. Generally, lipophilicity increases with the atomic mass of the halogen (F < Cl < Br < I). This property can enhance membrane permeability and hydrophobic interactions within a target's binding pocket. The substitution of a hydrogen atom with iodine can lead to a substantial increase in the compound's affinity for its target. rsc.org

A key interaction involving heavier halogens like iodine is the halogen bond. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an amine nitrogen, on a biological macromolecule. acs.org This specific interaction can play a crucial role in enhancing binding affinity and providing selectivity for a particular target. acs.org For example, in the design of inhibitors for human Cathepsin L, the introduction of a halogen bond between a 4-chlorophenyl moiety and the protein backbone enhanced binding affinity thirteenfold compared to the unsubstituted version. acs.org Similarly, an iodine atom in an HIV-1 reverse transcriptase inhibitor was shown to form a halogen bond that not only improved affinity but also helped overcome drug resistance. acs.org

The table below summarizes the general impact of different halogen substitutions on the properties of aromatic compounds, which is applicable to the benzamide scaffold.

| Halogen Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (logP fragment) | Potential for Halogen Bonding |

| Fluorine (F) | 1.47 | 3.98 | +0.15 | Weak |

| Chlorine (Cl) | 1.75 | 3.16 | +0.70 | Moderate |

| Bromine (Br) | 1.85 | 2.96 | +0.87 | Strong |

| Iodine (I) | 1.98 | 2.66 | +1.15 | Very Strong |

Data compiled from various sources on molecular properties.

The alkyl and amide substituents of this compound are crucial for its molecular recognition. The two methyl groups—one on the aromatic ring (at position 3) and one on the amide nitrogen—have distinct roles.

The N-methyl group modifies the character of the amide moiety. Unlike a primary or secondary amide, a tertiary amide like the one in this compound cannot act as a hydrogen bond donor, although the carbonyl oxygen can still act as a hydrogen bond acceptor. This change can fundamentally alter the binding mode of the molecule. The presence of alkyl groups on the amide nitrogen can also increase the basicity of the nitrogen, which may influence fragmentation patterns in mass spectrometry and potentially affect interactions in a biological context. nih.gov Furthermore, studies on tyrosine amides have shown that introducing an alkyl substituent on the amide nitrogen can increase the fluorescence lifetime of the molecule, indicating an influence on its electronic properties. nih.gov

The 3-methyl group, located on the benzene (B151609) ring, influences the molecule's steric profile and electronic properties. It can engage in van der Waals or hydrophobic interactions within a binding site. Its position ortho to the amide group and meta to the iodo group can also affect the rotational freedom and preferred conformation of the amide bond, thereby influencing how the molecule presents itself to its biological target.

The benzamide scaffold itself provides a rigid platform that orients its substituents in a defined three-dimensional space. The planarity of the phenyl ring and the partial double-bond character of the amide C-N bond restrict the molecule's conformational flexibility. nih.gov This inherent rigidity is often advantageous for high-affinity binding, as it reduces the entropic penalty paid upon binding to a target.

Application of this compound and its Analogs as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound make it and its analogs valuable as scaffolds for the development of such tools for fundamental research.

The iodine atom in this compound is particularly useful for creating molecular probes. It can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to generate a radioligand. These radiolabeled molecules are indispensable tools for:

Receptor binding assays: To quantify the affinity of other unlabeled compounds for a specific receptor.

Autoradiography: To visualize the distribution of a target receptor or enzyme in tissue slices.

In vivo imaging: Using techniques like Single Photon Emission Computed Tomography (SPECT) to visualize target distribution in living organisms.

The synthesis of such probes typically involves the reaction of a precursor molecule (e.g., a tin or boron derivative) with a source of radioactive iodide. The well-established chemistry of aromatic iodination makes benzamide derivatives excellent candidates for this type of probe development. mdpi.com

Benzamide derivatives are a well-established class of compounds used widely in biological research to dissect the function of proteins and pathways. They have been developed as potent and selective ligands for a variety of targets. For instance, different benzamide series have been synthesized and evaluated as smoothened (SMO) antagonists to probe the Hedgehog signaling pathway, which is crucial in developmental biology and cancer. nih.gov Other derivatives have been designed as sigma-1 receptor agonists to investigate its role in neuroprotection. mdpi.com

These compounds act as valuable research tools because their activity can be systematically modified through chemical synthesis. By creating a library of related benzamides with varied substituents, researchers can perform detailed SAR studies to map the binding pocket of a target protein or to distinguish between related receptor subtypes. This approach allows for a precise understanding of the molecular interactions that govern a specific biological process.

Future Directions and Perspectives in 4 Iodo N,3 Dimethylbenzamide Research

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 4-iodo-N,3-dimethylbenzamide and related benzamides often relies on classical methods that can be resource-intensive. niscair.res.in Future research will likely focus on developing more efficient, sustainable, and environmentally friendly synthetic protocols.

Key areas for development include:

Catalyst-Free and Greener Reactions: Exploring catalyst-free reaction conditions, such as those utilizing microwave irradiation or developing one-pot syntheses from readily available starting materials like aldehydes and aminopyridines, can significantly reduce waste and energy consumption. niscair.res.inresearchgate.net The use of greener solvents and oxidants, like hydrogen peroxide, further aligns with the principles of sustainable chemistry. researchgate.net

Advanced Catalytic Systems: The exploration of novel catalysts, including earth-abundant metals like cobalt and copper, presents a promising avenue for C-N cross-coupling reactions to form the amide bond. researchgate.netchinesechemsoc.org Electrochemical copper catalysis, for instance, offers a sustainable method for C-H functionalization, using electricity as a clean oxidant. beilstein-journals.org Palladium-catalyzed reactions, such as the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids, provide another efficient route to ortho-substituted benzamides. rsc.org

Flow Chemistry and Process Optimization: Implementing flow chemistry for the synthesis of this compound could offer improved control over reaction parameters, leading to higher yields, purity, and scalability. This approach is particularly relevant for industrial production.

| Synthetic Strategy | Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity. niscair.res.in | Solvent-free conditions, broader substrate scope. niscair.res.in |

| Electrochemical Catalysis | Use of electricity as a clean oxidant, reduced waste. beilstein-journals.org | Copper-catalyzed C-H activation and annulation. beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. rsc.orgmdpi.com | Denitrogenative coupling, sequential one-pot reactions. rsc.orgmdpi.com |

| Catalyst-Free Methods | Reduced cost and by-products, simplified purification. researchgate.net | One-pot synthesis from simple precursors. researchgate.net |

Advanced Computational Modeling and Rational Design Strategies for Enhanced Specificity

Computational chemistry offers powerful tools to predict and understand the properties and interactions of molecules like this compound. Future research will increasingly leverage these methods for rational design and optimization.

Key computational approaches include:

Molecular Docking and QSAR: Molecular docking simulations can predict the binding modes of this compound with various biological targets, such as proteins and enzymes. Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the structural features of benzamide (B126) analogs with their biological activities, guiding the design of more potent and selective compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage assessment of drug candidates. Tools like SwissADME can be used to evaluate the pharmacokinetic profile of this compound and its derivatives.

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can aid in understanding reaction mechanisms and predicting the impact of substituents on the molecule's properties. researchgate.net

| Computational Method | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predicting binding affinity and mode with biological targets. | Identification of potential protein interactions and mechanisms of action. |

| QSAR Modeling | Correlating structural features with biological activity. | Rational design of analogs with enhanced specificity and potency. |

| ADMET Prediction | Assessing pharmacokinetic properties. | Early identification of potential liabilities and optimization of drug-like properties. |

| DFT Calculations | Understanding electronic structure and reactivity. researchgate.net | Elucidation of reaction mechanisms and prediction of spectroscopic data. |

Expansion of Biological Interaction Profiling and Deeper Mechanistic Understanding at the Molecular Level

While this compound is recognized as a research chemical, a comprehensive understanding of its biological interactions is still emerging. Future studies should aim to systematically profile its interactions with a wide range of biological targets and elucidate the underlying molecular mechanisms.

Key areas for investigation include:

Broad-Spectrum Biological Screening: Screening this compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel biological activities. smolecule.com Halogenated benzamides, for instance, have shown potential as antitumor and antimicrobial agents. smolecule.com

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are essential. This could involve techniques like X-ray crystallography to determine the structure of the compound bound to its target, and various biochemical and cellular assays to probe its effect on signaling pathways. The presence of the iodine atom can be advantageous in crystallographic studies due to its heavy-atom effect.

Probe Development: The compound could be utilized as a chemical probe to investigate specific biological pathways or molecular interactions. smolecule.com Its structure can be modified with reporter groups to facilitate detection and visualization in biological systems.

Interdisciplinary Research Opportunities Bridging Synthetic Organic Chemistry with Chemical Biology

The future of this compound research lies in fostering collaborations between synthetic organic chemists and chemical biologists. acms2025.jppolytechnique.frunc.eduircbc.ac.cn This interdisciplinary approach will be crucial for translating fundamental chemical knowledge into tangible biological applications.

Potential areas for collaborative research include:

Total Synthesis of Natural Products: The methodologies developed for synthesizing this compound can be applied to the total synthesis of more complex, biologically active natural products containing the benzamide moiety. polytechnique.frgla.ac.uk

Development of Chemical Probes and Diagnostics: Synthetic chemists can design and synthesize derivatives of this compound that are tailored for specific applications in chemical biology, such as fluorescent probes for imaging or affinity-based probes for target identification. gla.ac.uk

Medicinal Chemistry and Drug Discovery: By combining synthetic expertise with biological testing, research teams can systematically explore the structure-activity relationships of this compound analogs to develop lead compounds for new therapeutic agents. unc.eduguidechem.com

The integration of these diverse research areas will undoubtedly propel the field forward, unlocking the full potential of this compound and its derivatives in both fundamental science and practical applications.

Q & A

Q. What are the recommended synthetic routes for 4-iodo-N,3-dimethylbenzamide?

The synthesis of this compound can be approached via multi-step organic reactions. A common strategy involves coupling an iodinated benzoyl chloride derivative with a substituted amine under basic conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the iodine substituent, followed by amidation using dimethylamine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) are often critical for optimal yields .

Q. How should researchers characterize the molecular structure of this compound?

Structural characterization requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the positions of methyl and iodine groups.

- X-ray Crystallography: Resolves steric effects of the iodine atom and methyl substituents, as seen in similar iodobenzamide derivatives .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns due to iodine.

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Non-polar solvents (e.g., DCM) are preferred for amidation reactions to minimize side products. Temperature control (0–25°C) and inert atmospheres (N/Ar) improve yield and purity. Catalytic systems like Pd/C or CuI may enhance iodine incorporation efficiency .

Q. What are the potential biological targets of this compound?

Based on structural analogs, this compound may target enzymes or receptors with hydrophobic binding pockets, such as kinase inhibitors or thyroid hormone receptors. The iodine atom could enhance binding affinity through halogen bonding, as observed in medicinal chemistry studies .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), including gloves and lab coats, in a fume hood. Avoid inhalation and skin contact. Dispose of waste via halogen-specific protocols due to the iodine content .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance from methyl or iodine groups limits efficiency?

Steric effects can be mitigated by:

Q. How should contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Cross-validate using multiple techniques:

- 2D NMR (COSY, NOESY): Clarifies spatial proximity of substituents.

- Isotopic Labeling: Use deuterated analogs to confirm assignments.

- DFT Calculations: Compare theoretical and experimental H/C chemical shifts .

Q. What computational methods predict the bioactivity of this compound?

- Molecular Docking: Screen against protein databases (e.g., PDB) to identify binding modes.

- QSAR Modeling: Correlate substituent effects (e.g., iodine’s electronegativity) with activity data from analogs.

- ADMET Prediction: Assess pharmacokinetics using tools like SwissADME .

Q. How does iodine substitution impact pharmacological properties compared to chloro or fluoro analogs?

Iodine’s larger atomic radius and polarizability may:

Q. How can stability studies assess degradation pathways under varying pH and temperature conditions?

Conduct accelerated degradation experiments:

- HPLC-MS Monitoring: Identify breakdown products (e.g., deiodination or hydrolysis).

- Forced Degradation: Expose to UV light, acidic/basic buffers, and elevated temperatures.

- Kinetic Modeling: Derive shelf-life predictions using Arrhenius equations .

Data Contradiction Analysis Example

Scenario: Discrepancy between theoretical (DFT) and experimental NMR chemical shifts.

Resolution:

Verify computational parameters (e.g., solvent model, basis set).

Check for conformational flexibility using molecular dynamics simulations.

Re-examine experimental conditions (e.g., solvent polarity, temperature) .

Methodological Recommendations

- Synthetic Optimization: Use Design of Experiments (DoE) to screen reaction variables systematically.

- Bioactivity Profiling: Combine in vitro assays (e.g., enzyme inhibition) with in silico modeling for target validation.

- Crystallography: Leverage heavy-atom effects from iodine for improved diffraction resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.